molecular formula C5H12NSi+ B14634515 N-trimethylsilylethanimine CAS No. 57088-50-3

N-trimethylsilylethanimine

Cat. No.: B14634515
CAS No.: 57088-50-3
M. Wt: 114.24 g/mol
InChI Key: GDNREJURIUCLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-trimethylsilylethanimine is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethanimine structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-trimethylsilylethanimine can be synthesized through several methods. One common approach involves the reaction of ethanimine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-trimethylsilylethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives .

Scientific Research Applications

N-trimethylsilylethanimine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-trimethylsilylethanimine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s reactivity by stabilizing intermediates and facilitating the formation of desired products. Molecular targets and pathways involved include interactions with other reactive species and functional groups in the reaction environment .

Comparison with Similar Compounds

Similar Compounds

  • N-trimethylsilylmethanimine
  • N-trimethylsilylpropanimine
  • N-trimethylsilylbutanimine

Uniqueness

N-trimethylsilylethanimine is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the trimethylsilyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions .

Properties

CAS No.

57088-50-3

Molecular Formula

C5H12NSi+

Molecular Weight

114.24 g/mol

IUPAC Name

N-trimethylsilylethanimine

InChI

InChI=1S/C5H12NSi/c1-5-6-7(2,3)4/h1-4H3/q+1

InChI Key

GDNREJURIUCLGF-UHFFFAOYSA-N

Canonical SMILES

C[C+]=N[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.